molecular formula C15H20N4O3S B2467246 N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide CAS No. 1448056-57-2

N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide

Cat. No. B2467246
CAS RN: 1448056-57-2
M. Wt: 336.41
InChI Key: UZLJQUQKUQWXGV-UHFFFAOYSA-N
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Description

The compound “N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide” is a complex organic molecule that contains several functional groups, including a methoxy group, a piperidine ring, a phenyl ring, an imidazole ring, and a sulfonamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate piperidine and phenyl derivatives, followed by the introduction of the imidazole and sulfonamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The piperidine ring provides a basic nitrogen atom, the phenyl ring contributes to the compound’s aromaticity, the methoxy group may influence the compound’s solubility and reactivity, the imidazole ring could contribute to the compound’s acidity and basicity, and the sulfonamide group could be involved in hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the basic nitrogen in the piperidine ring could participate in acid-base reactions, the phenyl ring could undergo electrophilic aromatic substitution, and the sulfonamide group could be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polar sulfonamide and methoxy groups, and its melting and boiling points would be influenced by its molecular weight and the types of intermolecular forces it can form .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A study conducted by Ranjith et al. (2014) on derivatives of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide, closely related to N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide, revealed significant antimicrobial activity. These compounds demonstrated potent in vitro antibacterial activity against a variety of pathogens, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, as well as antifungal activity against Candida albicans and antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Ranjith et al., 2014).

Enzyme Inhibition and Potential in Medicinal Chemistry

Further, Ozmen Ozgun et al. (2019) synthesized sulfonamide derivatives incorporating pyrazoline and sulfonamide pharmacophores, aiming to explore their inhibitory effects on human carbonic anhydrase and acetylcholinesterase enzymes. The study suggested that these compounds could serve as a basis for developing novel inhibitor candidates with low cytotoxicity, indicative of the therapeutic potential of sulfonamide derivatives in treating conditions that benefit from enzyme inhibition (Ozmen Ozgun et al., 2019).

Advanced Synthesis Techniques

Research by Rozentsveig et al. (2013) on the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, although not directly involving N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide, highlights the evolving methods in synthesizing complex sulfonamide derivatives. This advancement in synthetic methodologies could facilitate the development of more potent sulfonamide-based compounds for various therapeutic applications (Rozentsveig et al., 2013).

Environmental and Biochemical Transformations

In an intriguing study by Ricken et al. (2013), the degradation of sulfonamide antibiotics, including structures similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide, was investigated in Microbacterium sp. strain BR1. This study provides insight into the environmental fate and potential biotransformation pathways of sulfonamide compounds, highlighting the need for understanding both the therapeutic and ecological impacts of these molecules (Ricken et al., 2013).

properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-22-14-6-8-19(9-7-14)13-4-2-12(3-5-13)18-23(20,21)15-10-16-11-17-15/h2-5,10-11,14,18H,6-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLJQUQKUQWXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide

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